
Ftbmt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: FTBMT is synthesized through a series of chemical reactions involving the formation of azolyl-benzamide derivatives. The synthesis typically involves the following steps:
Formation of the azole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Coupling with benzamide: The azole ring is then coupled with a benzamide derivative using suitable coupling agents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: FTBMT undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties.
Scientific Research Applications
Antipsychotic Applications
FTBMT has been identified as a potential therapeutic agent for schizophrenia due to its antipsychotic-like effects. Research has demonstrated that this compound significantly inhibits hyperactivity induced by MK-801, a model for acute psychosis, without causing catalepsy—a common side effect associated with traditional antipsychotics.
Key Findings:
- Animal Studies : In rodent models, this compound improved recognition memory and attenuated working memory deficits .
- Mechanism of Action : The compound activates cAMP signaling in striatal neurons and preferentially induces neuronal activation in specific brain regions associated with cognition, such as the medial prefrontal cortex and hippocampus .
Immunological Applications
Recent studies have explored the role of this compound in modulating T cell function. Activation of GPR52 by this compound results in increased intracellular cAMP levels, which is crucial for T cell activation and differentiation.
Experimental Insights:
- T Cell Proliferation : this compound treatment significantly enhanced the proliferation of T cells, particularly regulatory T cells (Tregs), indicating its potential use in immunotherapy .
- Differentiation Effects : The compound was shown to influence the differentiation of naïve CD4+ T cells into various T helper cell subsets (Th1, Th2, Th17) under controlled experimental conditions .
Neurotherapeutic Potential
This compound's effects extend beyond schizophrenia, suggesting its applicability in other neurological disorders. Studies indicate that GPR52 stimulation may provide neuroprotective benefits in conditions like Huntington's disease.
Case Study Summary:
- Huntington's Disease Models : In GPR52 knockout mice, expression levels of mutant huntingtin were altered, indicating that GPR52 plays a role in neurodegenerative processes. Restoration of GPR52 expression in transgenic mice led to improved movement and cognitive functions .
Table 1: Summary of this compound's Pharmacological Effects
Application Area | Effect Observed | Model Used |
---|---|---|
Antipsychotic | Inhibits MK-801-induced hyperactivity | Rodent models |
Cognitive Enhancement | Improves recognition memory | Novel object-recognition test |
Immunomodulation | Enhances T cell proliferation | C57BL/6 mouse model |
Neuroprotection | Alters mutant huntingtin expression | Huntington's disease models |
Mechanism of Action
FTBMT exerts its effects by selectively activating the GPR52 receptor. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various signaling pathways. The compound’s antipsychotic and procognitive effects are believed to be mediated through its action on neuronal activity and neurotransmitter release .
Comparison with Similar Compounds
FTBMT is unique among GPR52 agonists due to its high selectivity and potency. Similar compounds include:
- 7-Fluorotryptamine Hydrochloride
- Fevipiprant
- BMS-903452
Compared to these compounds, this compound has shown superior efficacy in preclinical models of psychosis and cognitive impairment .
Biological Activity
FTBMT, also known as 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1,2,4-triazol-1-yl)-2-methylbenzamide, is a novel and selective agonist for the GPR52 receptor. This compound has garnered attention due to its potential therapeutic applications, particularly in treating schizophrenia and cognitive impairments. This article delves into the biological activity of this compound, summarizing key research findings and presenting relevant data.
This compound primarily acts as a selective agonist for the GPR52 receptor, which is predominantly expressed in the brain regions associated with cognition and mood regulation. The activation of GPR52 by this compound has been shown to enhance cyclic adenosine monophosphate (cAMP) signaling pathways in striatal neurons, leading to various pharmacological effects.
Pharmacological Effects
-
Antipsychotic Activity :
- In vivo studies demonstrated that this compound effectively inhibited MK-801-induced hyperactivity in rodent models, which is indicative of antipsychotic-like effects. Notably, this was achieved without inducing catalepsy, a common side effect associated with traditional antipsychotics .
- The compound also increased c-fos expression in the nucleus accumbens (NAc), suggesting enhanced neuronal activation linked to its antipsychotic properties .
-
Cognitive Enhancement :
- This compound improved recognition memory in novel object-recognition tests and mitigated working memory deficits induced by MK-801 in radial arm maze tests. These effects were corroborated by increased c-fos expression in cognitive-related brain regions such as the medial prefrontal cortex and hippocampus .
- The recognition of this compound's procognitive effects positions it as a potential treatment option for cognitive deficits associated with schizophrenia.
Data Summary
The following table summarizes key findings from studies investigating the biological activity of this compound:
Case Studies
Recent studies have highlighted the pharmacological profile of this compound through various experimental setups:
- Study on Antipsychotic Effects : A study evaluated this compound's impact on hyperactivity induced by MK-801 in mice. Results indicated that this compound significantly reduced hyperactivity while maintaining normal motor function, suggesting a favorable side effect profile compared to existing antipsychotics .
- Cognitive Function Analysis : Another investigation focused on the cognitive benefits of this compound using a series of behavioral tests. The findings revealed that subjects treated with this compound exhibited notable improvements in memory tasks, indicating its potential as a dual-action agent for both psychosis and cognitive deficits .
Q & A
How should researchers formulate precise and testable research questions for studying Ftbmt's physicochemical properties?
Classification: Basic
Methodological Answer:
A well-structured research question for this compound should adhere to frameworks like FINERMAPS (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Precise, Systematic) to ensure scientific rigor . For example:
- Feasibility: Ensure access to analytical tools (e.g., NMR, mass spectrometry) and sufficient sample quantities.
- Precision: Specify properties (e.g., solubility, thermal stability) and conditions (e.g., pH, temperature).
A PICOT -style question (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) could be: "How does this compound’s crystalline structure (indicator) compare to its amorphous form (comparison) in terms of bioavailability (outcome) under simulated gastrointestinal conditions (time)?" .
Q. What experimental design strategies minimize bias when analyzing this compound’s biological activity?
Classification: Advanced
Methodological Answer:
- Blinding and Randomization: Use double-blind protocols for in vitro assays to reduce observer bias .
- Controls: Include positive/negative controls (e.g., known agonists/inhibitors) and account for solvent effects in dose-response experiments.
- Replication: Perform triplicate measurements and validate findings across independent labs to address instrument-specific variability .
- Statistical Power: Calculate sample size using pilot data to ensure sufficient power (e.g., α=0.05, β=0.2) .
Q. How can researchers resolve contradictions in this compound’s reported toxicity profiles across studies?
Classification: Advanced
Methodological Answer:
- Data Triangulation: Compare results from in silico predictions (e.g., QSAR models), in vitro assays (e.g., cytotoxicity screens), and in vivo models (e.g., rodent studies) to identify methodological disparities .
- Meta-Analysis: Aggregate datasets using tools like RevMan or R’s metafor package, adjusting for variables like exposure duration or cell line specificity .
- Error Analysis: Quantify uncertainties in LC50 values using error propagation models and report confidence intervals .
Q. What are best practices for collecting and managing spectral data (e.g., IR, NMR) for this compound?
Classification: Basic
Methodological Answer:
- Standardized Protocols: Use IUPAC guidelines for spectral acquisition (e.g., solvent suppression in NMR, baseline correction in IR) .
- Metadata Annotation: Document instrument parameters (e.g., magnetic field strength, temperature) and sample preparation steps in machine-readable formats (e.g., .xml or .json) .
- Repositories: Deposit raw data in FAIR-aligned repositories like Zenodo or Chemotion to ensure reproducibility .
Q. How can mixed-methods approaches enhance understanding of this compound’s mechanism of action?
Classification: Advanced
Methodological Answer:
- Quantitative: Use high-throughput screening (HTS) to identify binding targets (e.g., via SPR or ITC) and calculate kinetic parameters (kon/koff) .
- Qualitative: Conduct thematic analysis of literature to map hypotheses (e.g., "Does this compound modulate Pathway A or B?") .
- Integration: Apply triangulation matrices to correlate HTS data with transcriptomic profiles (e.g., RNA-seq) .
Q. What ethical considerations are critical when designing human trials involving this compound derivatives?
Classification: Basic
Methodological Answer:
- Informed Consent: Develop participant-friendly questionnaires explaining risks/benefits, translated into local languages .
- Data Anonymization: Use tokenization or pseudonymization for sensitive health data .
- Regulatory Compliance: Align with FDA/EMA guidelines for Phase I trials, including DSMB oversight .
Q. How should researchers address reproducibility challenges in synthesizing this compound analogs?
Classification: Advanced
Methodological Answer:
- Reaction Optimization: Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, temperature) and model interactions via response surface methodology .
- Batch Documentation: Record lot numbers of reagents and purity certificates to trace variability .
- Open Protocols: Publish step-by-step synthesis videos on platforms like JoVE to clarify ambiguous steps .
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in longitudinal studies?
Classification: Advanced
Methodological Answer:
- Mixed-Effects Models: Account for inter-subject variability and missing data using R’s lme4 or SAS PROC MIXED .
- Time-Series Analysis: Apply ARIMA or GAMs to model non-linear trends in bioavailability over time .
- Multiple Testing Correction: Use Benjamini-Hochberg procedures to control FDR in omics datasets .
Properties
IUPAC Name |
4-[3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1,2,4-triazol-1-yl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N4O/c1-10-5-15(3-4-16(10)18(24)28)27-11(2)25-17(26-27)8-12-6-13(19(21,22)23)9-14(20)7-12/h3-7,9H,8H2,1-2H3,(H2,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXSIXOYTBHZFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC(=N2)CC3=CC(=CC(=C3)F)C(F)(F)F)C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.